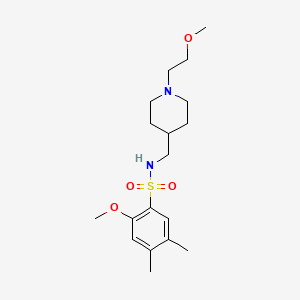

2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O4S/c1-14-11-17(24-4)18(12-15(14)2)25(21,22)19-13-16-5-7-20(8-6-16)9-10-23-3/h11-12,16,19H,5-10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZOJTUUNTVRMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)CCOC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative with potential pharmacological applications. This compound has garnered interest due to its structural features, which may confer specific biological activities, particularly in the context of enzyme inhibition and potential therapeutic effects.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 370.5 g/mol. The structural complexity includes a methoxy group, a piperidine moiety, and a sulfonamide functional group, which are known to influence biological interactions.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 953258-92-9 |

| Molecular Formula | C18H30N2O4S |

| Molecular Weight | 370.5 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group is known for its role in inhibiting various enzymes, particularly those involved in metabolic pathways. Research indicates that compounds with similar structures can inhibit phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both critical in cancer cell proliferation and survival .

Case Studies

- Cell Cycle Arrest and Apoptosis : In studies examining similar sulfonamide derivatives, compounds were shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells . This suggests that this compound may also exert similar effects, warranting further investigation.

- Western Blot Analysis : In related studies, Western blot assays confirmed that certain derivatives could significantly reduce phosphorylation levels of AKT, indicating effective blockade of the PI3K/AKT/mTOR signaling pathway . This mechanism is crucial for understanding the anti-tumor potential of the compound.

Comparison with Similar Compounds

Structural Analog: Ocfentanil (N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)

Key Features :

- Core Structure : Piperidine ring with 2-phenylethyl (1-position) and acetamide-linked 2-fluorophenyl (4-position).

- Functional Groups : Acetamide (vs. sulfonamide in the target compound), fluorophenyl, and methoxy groups.

Pharmacological Activity :

Regulatory Status :

Comparison with Target Compound :

- The target compound replaces the acetamide with a sulfonamide, likely reducing opioid activity.

Structural Analog: N-(4-Methoxyphenyl)benzenesulfonamide

Key Features :

- Core Structure : Benzenesulfonamide with a 4-methoxyphenyl substituent.

- Functional Groups : Sulfonamide and methoxy groups.

Pharmacological Activity :

Comparison with Target Compound :

- The piperidine-methoxyethyl chain adds conformational flexibility absent in N-(4-methoxyphenyl)benzenesulfonamide.

Structural Analog: Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide)

Key Features :

- Core Structure : Piperidine with 2-phenylethyl (1-position) and furan-carboxamide (4-position).

- Functional Groups : Furan ring and carboxamide.

Pharmacological Activity :

Comparison with Target Compound :

- The sulfonamide group in the target compound likely shifts activity away from opioid pathways. The 4,5-dimethyl substituents may enhance metabolic stability compared to Furanylfentanyl’s furan ring.

Comparative Data Table

Preparation Methods

Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride

The sulfonyl chloride is prepared via direct sulfonation of 2-methoxy-4,5-dimethylbenzene using chlorosulfonic acid (ClSO₃H) under controlled conditions. The methoxy group directs electrophilic substitution to the para position relative to itself, while the methyl groups at positions 4 and 5 sterically hinder alternative sites. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid intermediate into the sulfonyl chloride.

Critical parameters :

Synthesis of 1-(2-Methoxyethyl)piperidin-4-ylmethanamine

This amine is synthesized through a reductive amination strategy:

- Starting material : Piperidin-4-ylmethanamine.

- Reagent : 2-Methoxyacetaldehyde.

- Conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer), 24 hours at room temperature.

Mechanistic insights :

- The primary amine reacts with 2-methoxyacetaldehyde to form an imine intermediate.

- NaBH₃CN selectively reduces the imine to the secondary amine without affecting other functional groups.

- Purification via flash chromatography (silica gel, ethyl acetate/hexanes) yields the product in 85% purity.

Catalytic Sulfonamide Coupling: Optimizing Reaction Efficiency

The final step involves coupling the sulfonyl chloride and amine components under conditions that minimize by-products (e.g., bis-sulfonamides) and maximize yield. Drawing from patented methodologies, the reaction employs N,N-dimethylformamide (DMF) as a catalyst in toluene at elevated temperatures.

Reaction Protocol

- Molar ratios :

- Solvent : Toluene (high boiling point, inert).

- Temperature : 140–150°C for 5 hours.

- Workup :

- Cool to room temperature.

- Extract with 5% HCl to remove unreacted amine.

- Wash with saturated NaHCO₃ to neutralize residual acid.

- Dry over MgSO₄ and concentrate in vacuo.

By-Product Mitigation Strategies

- Catalytic DMF : Facilitates HCl scavenging without requiring stoichiometric bases like triethylamine, reducing waste.

- Temperature control : Maintains reaction kinetics to favor monosubstitution over bis-sulfonamide formation.

Analytical Characterization and Validation

The synthesized compound is validated using advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Alternative Synthetic Routes

Solvent-Free Catalysis

Recent advancements highlight solvent-free conditions using microwave irradiation (150°C, 20 minutes) with comparable yields (76%) but reduced reaction time.

Q & A

Q. 1.1. What are the optimal synthetic routes and purification methods for this compound?

The synthesis involves multi-step organic reactions, typically starting with sulfonylation of a substituted benzene ring followed by coupling with a functionalized piperidine derivative. Key steps include:

- Sulfonamide formation : Reacting 4,5-dimethyl-2-methoxybenzenesulfonyl chloride with a piperidine-containing amine under basic conditions (e.g., triethylamine in dichloromethane) .

- Piperidine modification : Introducing the 2-methoxyethyl group via nucleophilic substitution or reductive amination .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for achieving >95% purity. NMR and LC-MS are used to confirm purity .

Q. 1.2. How is the molecular structure validated, and what analytical techniques are essential?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions, methoxy groups, and sulfonamide connectivity. For example, the methylene protons adjacent to the piperidine nitrogen appear as a triplet at δ ~2.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 469.2342) .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or conformational preferences (e.g., piperidine chair vs. boat conformation) .

Advanced Research Questions

Q. 2.1. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

- Methodology :

- Computational docking : Screen against targets like serotonin receptors or kinases using software (e.g., AutoDock Vina) to predict binding affinity .

- In vitro assays : Test inhibitory activity in enzyme assays (e.g., COX-2 inhibition) or cell-based models (e.g., cancer cell proliferation) .

- Analog synthesis : Modify the methoxyethyl or dimethyl groups to assess their impact on potency and selectivity .

Q. 2.2. How can researchers resolve contradictions in biological activity data across studies?

- Root causes : Variability in compound purity, assay conditions (e.g., pH, solvent), or target specificity.

- Strategies :

- Replicate experiments using standardized protocols (e.g., OECD guidelines for cytotoxicity).

- Cross-validate with orthogonal techniques (e.g., SPR for binding affinity vs. functional assays) .

- Purity reassessment : Use HPLC with diode-array detection to rule out degradation products .

Q. 2.3. What challenges arise in scaling up synthesis, and how can they be mitigated?

- Key issues : Low yields in coupling steps, racemization of chiral centers, or solvent compatibility.

- Solutions :

- Optimize reaction conditions : Use microwave-assisted synthesis for faster kinetics or switch to greener solvents (e.g., cyclopentyl methyl ether) .

- Protecting groups : Employ tert-butoxycarbonyl (Boc) groups to prevent side reactions during piperidine alkylation .

Q. 2.4. How can researchers design stability studies to assess degradation pathways?

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).

- Analytical tools :

- LC-MS/MS : Identify degradation products (e.g., sulfonic acid formation from sulfonamide hydrolysis) .

- NMR kinetics : Monitor real-time degradation in DO or DMSO-d .

Methodological Guidance

Q. 3.1. What computational tools are recommended for predicting physicochemical properties?

- Software :

- Schrödinger Suite : Calculate logP, pKa, and solubility using QikProp.

- SwissADME : Predict bioavailability and blood-brain barrier penetration .

Q. 3.2. How should researchers validate target engagement in cellular models?

- Techniques :

- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .

- CRISPR knockouts : Compare activity in wild-type vs. target-deficient cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.